4-Methylquinolin-3-yl benzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H13NO2 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(4-methylquinolin-3-yl) benzoate |
InChI |
InChI=1S/C17H13NO2/c1-12-14-9-5-6-10-15(14)18-11-16(12)20-17(19)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
CNPDIWPCRUZDKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylquinolin 3 Yl Benzoate and Analogous Structures
Established Synthetic Pathways for Quinoline (B57606) Ring Systems
The formation of the quinoline ring, a fundamental heterocyclic structure, has been a subject of extensive research for over a century. mdpi.com Classical annulation reactions and modern catalytic approaches represent the two main pillars of quinoline synthesis. rsc.org
Classical Annulation Reactions in Quinoline Formation
Several named reactions have become the cornerstones of quinoline synthesis, each offering a distinct pathway to this important scaffold. rsc.orgnih.gov
Skraup Synthesis: This is one of the most widespread methods for quinoline synthesis. tandfonline.com It involves the reaction of an aniline (B41778) derivative with glycerol (B35011), sulfuric acid (which dehydrates glycerol to acrolein in situ), and an oxidizing agent like nitrobenzene. scribd.comresearchgate.net The reaction proceeds through a cyclization mechanism to form the quinoline ring. scribd.com While effective, this method often requires harsh reaction conditions. nih.gov
Doebner-Von Miller Reaction: A variation of the Skraup synthesis, the Doebner-Von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. scribd.comnih.gov This modification allows for the synthesis of substituted quinolines by using appropriately substituted starting materials. scribd.com For instance, reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions can yield 2- and 4-substituted quinolines. nih.gov However, a common issue is the acid-catalyzed polymerization of the carbonyl substrate, which can lead to lower product yields. nih.gov
Friedländer Synthesis: The Friedländer synthesis offers a route to 2- and 3-substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group adjacent to two electron-withdrawing groups). nih.govresearchgate.net This condensation and subsequent cyclodehydration can be catalyzed by various acids, including trifluoroacetic acid and Lewis acids. researchgate.net
Table 1: Comparison of Classical Quinoline Synthesis Methods
| Synthesis Method | Reactants | Key Features | Products |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | In situ generation of acrolein; harsh conditions. scribd.com | Unsubstituted or substituted quinolines. scribd.com |
| Doebner-Von Miller | Aniline, α,β-Unsaturated Carbonyl Compound, Acid | Variation of Skraup; potential for polymerization. scribd.comnih.gov | 2- and/or 4-substituted quinolines. nih.gov |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Active Methylene Compound | Condensation followed by cyclodehydration. nih.govresearchgate.net | 2- and 3-substituted quinolines. nih.gov |
Modern Catalytic Approaches for Quinoline Synthesis
In recent years, significant advancements have been made in developing more efficient and environmentally friendly methods for quinoline synthesis, largely driven by the use of novel catalysts. numberanalytics.com
Transition Metal Catalysis: Transition metals like palladium, copper, iron, and cobalt have emerged as powerful catalysts for quinoline synthesis. numberanalytics.comrsc.org For example, palladium catalysts are used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds that can then be cyclized to quinolines. numberanalytics.com Copper catalysts facilitate Ullmann-type coupling reactions to form aryl amines, which are precursors to quinolines. numberanalytics.com Iron and cobalt catalysts have also been employed in various cyclization reactions to produce a diverse range of quinoline derivatives with good to excellent yields. rsc.org
Metal-Free Catalysis: To address the cost and toxicity associated with some metal catalysts, metal-free approaches have been developed. These often involve the use of Brønsted acids or iodine as catalysts. rsc.org For instance, iodine can effectively catalyze the Friedländer synthesis. rsc.org Superacids like trifluoromethanesulfonic acid have also been utilized to facilitate the condensation of aromatic amines with α,β-unsaturated carbonyl compounds, leading to polysubstituted quinolines. mdpi.com
Green Chemistry Approaches: Modern synthetic strategies increasingly focus on sustainability. This includes the use of greener catalysts, such as solid acid catalysts like Nafion NR50, and alternative energy sources like microwave irradiation to accelerate reactions and improve efficiency. mdpi.comtandfonline.com Solvent-free reaction conditions and the use of water as a green solvent are also being explored to minimize environmental impact. tandfonline.com
Esterification Strategies for the Formation of Benzoate (B1203000) Moieties
The formation of the benzoate ester is a crucial step in the synthesis of the target compound. Several esterification methods are available, each with its own advantages and limitations.
Fischer-Speier Esterification: This is a classic and widely used method for producing esters. chemicalbook.com It involves the reaction of a carboxylic acid (in this case, benzoic acid) with an alcohol (the hydroxylated quinoline precursor) in the presence of a strong acid catalyst, typically sulfuric acid. chemicalbook.commasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, water is often removed, or an excess of the alcohol is used. chemicalbook.com
Steglich Esterification: This method provides a milder alternative to the Fischer-Speier esterification, making it suitable for substrates with acid-sensitive functional groups. rsc.org It typically employs a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The DMAP accelerates the reaction by forming a highly reactive acylated pyridinium (B92312) intermediate. rsc.org
Microwave-Assisted Esterification: The use of microwave irradiation can significantly reduce reaction times and improve yields in esterification reactions. usm.my Sealed-vessel microwave conditions allow for heating solvents above their boiling points, which can accelerate the reaction rate. usm.my
Table 2: Overview of Esterification Strategies
| Esterification Method | Reagents | Key Features | Suitability |
| Fischer-Speier | Carboxylic Acid, Alcohol, Strong Acid Catalyst | Reversible reaction; often requires removal of water. chemicalbook.commasterorganicchemistry.com | Robust substrates that can tolerate acidic conditions. |
| Steglich | Carboxylic Acid, Alcohol, Coupling Agent (e.g., DCC, EDC), Catalyst (e.g., DMAP) | Mild, neutral conditions. rsc.org | Acid-sensitive substrates. |
| Microwave-Assisted | Carboxylic Acid, Alcohol, Catalyst | Rapid heating, reduced reaction times. usm.my | Accelerating reactions and improving yields. |
Specific Synthetic Routes to 4-Methylquinolin-3-yl Benzoate
The synthesis of this compound can be approached through either a direct synthesis or a multi-step sequence involving a pre-formed quinoline precursor.
Direct Synthesis Approaches to this compound
While less common, direct synthesis might involve a one-pot reaction where the quinoline ring formation and esterification occur concurrently or in a sequential manner without isolation of intermediates. Such an approach would likely rely on a carefully designed multi-component reaction.
Multi-step Reaction Sequences Involving Quinoline Precursors in Benzoate Synthesis
A more conventional and controlled approach involves the initial synthesis of a hydroxylated quinoline precursor, followed by esterification. A plausible multi-step synthesis of this compound would likely first involve the synthesis of 4-methylquinolin-3-ol (B1605987). This precursor could then be reacted with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a suitable base to form the final ester product. Research has shown the synthesis of related compounds such as 3-((dimethylcarbamoyl)thio)-2-methylquinolin-4-yl benzoate, indicating the feasibility of esterifying hydroxylated quinolines at the 4-position. acs.org Another study details the synthesis of 3-((dimethylcarbamoyl)thio)quinolin-4-yl benzoate, further supporting the viability of this synthetic strategy. acs.org
Mechanistic Investigations of this compound Synthesis
The synthesis of this compound, an ester derived from 4-methylquinolin-3-ol and benzoic acid, involves key chemical transformations that are understood through mechanistic investigations. These studies focus on the reaction pathways and the transient species, or intermediates, that are formed during the synthesis.
Proposed Reaction Mechanisms for Compound Formation
The formation of this compound is primarily achieved through the esterification of 4-methylquinolin-3-ol. Several established methods for esterification can be proposed for this transformation, with the most common being the reaction with an activated form of benzoic acid, such as benzoyl chloride or benzoic anhydride, often in the presence of a base.
One widely accepted mechanism for the esterification of an alcohol (in this case, the hydroxyl group of 4-methylquinolin-3-ol) with an acyl chloride like benzoyl chloride is a nucleophilic acyl substitution . This reaction is often facilitated by a non-nucleophilic base, such as pyridine (B92270), which serves both as a catalyst and a scavenger for the hydrochloric acid byproduct.
The proposed steps are as follows:
Activation of the Acyl Chloride (optional but common with pyridine): The lone pair of electrons on the nitrogen atom of pyridine can attack the electrophilic carbonyl carbon of benzoyl chloride. This forms a highly reactive N-acylpyridinium ion intermediate. This intermediate is an even better acylating agent than benzoyl chloride itself.
Nucleophilic Attack: The hydroxyl group of 4-methylquinolin-3-ol, acting as a nucleophile, attacks the carbonyl carbon of the activated N-acylpyridinium ion (or directly on the benzoyl chloride if pyridine's role is solely as an acid scavenger). This leads to the formation of a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The electrons from the oxygen of the original hydroxyl group reform the carbonyl double bond, leading to the expulsion of the leaving group (either pyridine or a chloride ion).
Deprotonation: A base, such as another molecule of pyridine, removes the proton from the now-protonated ester, yielding the final product, this compound, and pyridinium hydrochloride.
A similar mechanism occurs when using benzoic anhydride. The 4-methylquinolin-3-ol attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate which then collapses to form the ester and a benzoate anion as the leaving group.
Another potential, though less common for this specific transformation, is the Fischer-Speier esterification . This method involves heating the carboxylic acid (benzoic acid) and the alcohol (4-methylquinolin-3-ol) in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen of the benzoic acid, which makes the carbonyl carbon more electrophilic. The alcohol then attacks this activated carbonyl, and after a series of proton transfers and the elimination of a water molecule, the ester is formed. However, this method is reversible and often requires the removal of water to drive the reaction to completion. Given the nature of the reactants, the acyl chloride or anhydride method is generally more efficient and widely used for the synthesis of such aryl esters.
Recent developments in esterification reactions include visible-light-induced processes. For instance, the O-acylation of 3-hydroxyquinoline (B51751) has been achieved using an aldehyde and a brominating agent under visible light, suggesting a radical-based mechanism. acs.org While not specifically reported for this compound, this points to alternative synthetic strategies that could involve radical intermediates.
Elucidation of Reaction Intermediates in Synthetic Pathways
The elucidation of reaction intermediates is crucial for understanding and optimizing synthetic routes. For the synthesis of this compound and its analogs, several key intermediates can be identified based on the chosen synthetic pathway.
In the context of the nucleophilic acyl substitution mechanism described above, the primary intermediates are:
N-Acylpyridinium Ion: When a catalyst like pyridine is used with benzoyl chloride, the N-acylpyridinium ion is a key reactive intermediate. Its formation accelerates the rate of the esterification reaction.
Tetrahedral Intermediate: This is a short-lived, high-energy intermediate formed upon the nucleophilic attack of the 4-methylquinolin-3-ol on the carbonyl carbon of the acylating agent. It is characterized by a carbon atom bonded to four other atoms, including the incoming nucleophile and the leaving group.
The synthesis of the precursor, 4-methylquinolin-3-ol, itself involves several intermediates depending on the chosen synthetic route for the quinoline core. For instance, in a reaction to form a substituted 4-hydroxyquinoline, a plausible mechanism involves the initial formation of an enolate, which then attacks an electrophile. A subsequent cyclization and aromatization would lead to the quinoline scaffold.
In more complex syntheses leading to related structures, such as ethyl 4-((8-hydroxy-2-methylquinolin-4-yl)amino)benzoate, a series of stable intermediates are synthesized and isolated. These include the initial cyclized product, 8-methoxy-2-methylquinolin-4-ol, which is then converted to the chloro-derivative, 4-chloro-8-methoxy-2-methylquinoline. tandfonline.comacs.orgchemguide.co.uk This chloro-intermediate is then reacted with benzocaine (B179285) to yield the final ester-containing product. tandfonline.comacs.orgchemguide.co.uk These well-defined intermediates are crucial for building the final complex molecule in a stepwise manner.
The table below summarizes the key intermediates in the likely synthetic pathway for this compound, starting from the synthesis of the quinoline precursor.
| Precursor/Intermediate | Role in Synthesis |
| Substituted Aniline and a β-ketoester | Starting materials for the Conrad-Limpach-Knorr synthesis of 4-hydroxyquinolines. |
| β-Anilinoacrylate | An intermediate formed from the condensation of the aniline and β-ketoester. |
| 4-Methylquinolin-3-ol | The direct precursor alcohol for the final esterification step. |
| N-Acylpyridinium Ion | A reactive intermediate formed from benzoyl chloride and pyridine catalyst. |
| Tetrahedral Adduct | A transient intermediate in the nucleophilic acyl substitution reaction. |
By studying these intermediates, chemists can better control reaction conditions to maximize the yield and purity of the desired this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylquinolin 3 Yl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of 4-Methylquinolin-3-yl Benzoate (B1203000) and Derivatives
The ¹H NMR spectrum of 4-Methylquinolin-3-yl benzoate is expected to display a series of signals corresponding to the distinct protons of the quinoline (B57606) and benzoate rings.
Expected ¹H NMR Data for this compound:
The chemical shifts (δ) are predicted based on the analysis of similar structures. The quinoline protons, particularly H2 and H5, are expected to be the most downfield due to the deshielding effects of the heterocyclic nitrogen atom and the fused ring system. The benzoate protons will appear in the aromatic region, with the ortho-protons (H2'/H6') shifted downfield due to the electron-withdrawing nature of the ester's carbonyl group. The methyl group on the quinoline ring would appear as a singlet in the upfield region.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| H2 (Quinoline) | 8.8 - 9.0 | Singlet (s) |
| H5 (Quinoline) | 8.1 - 8.3 | Doublet (d) |
| H8 (Quinoline) | 8.0 - 8.2 | Doublet (d) |
| H2'/H6' (Benzoate) | 7.9 - 8.1 | Multiplet (m) |
| H6, H7 (Quinoline) | 7.5 - 7.8 | Multiplets (m) |
| H3'/H5', H4' (Benzoate) | 7.4 - 7.7 | Multiplets (m) |
| CH₃ (Quinoline) | 2.6 - 2.8 | Singlet (s) |
¹H NMR Data for Benzoate Derivatives:
The analysis of various benzoate derivatives provides insight into how substituents affect the chemical shifts of the aromatic protons. rsc.orgrsc.org This comparative data is crucial for confirming assignments in the target molecule.
| Compound | Aromatic Protons Chemical Shifts (δ, ppm) | Other Protons (δ, ppm) |
| Methyl benzoate | 8.02-7.97 (m, 2H), 7.47 (d, 1H), 7.39-7.32 (m, 2H) | 3.83 (s, 3H, OCH₃) |
| Ethyl benzoate | 7.94-7.90 (m, 2H), 7.45 (d, 1H), 7.38-7.29 (m, 2H) | 4.30-4.19 (m, 2H, CH₂), 1.30-1.22 (m, 3H, CH₃) |
| Methyl 4-methylbenzoate | 7.94 (d, 2H), 7.24 (d, 2H) | 3.88 (s, 3H, OCH₃), 2.39 (s, 3H, Ar-CH₃) |
| Methyl 4-chlorobenzoate | 7.94 (d, 2H), 7.37 (d, 2H) | 3.87 (s, 3H, OCH₃) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for the Chemical Compound
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound will produce a distinct signal.
Expected ¹³C NMR Data for this compound:
The carbonyl carbon of the ester group is expected to be the most downfield signal. The quaternary carbons and carbons adjacent to the nitrogen in the quinoline ring will also exhibit significant downfield shifts. Data from 4-methylquinoline (B147181) shows characteristic shifts for the quinoline core. chemicalbook.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 167 |
| C2, C4, C8a, C9 (Quinoline Quaternary) | 140 - 150 |
| C3 (Quinoline) | 135 - 140 |
| C1' (Benzoate Quaternary) | 129 - 131 |
| C4' (Benzoate) | 133 - 135 |
| C5, C7, C8 (Quinoline) | 125 - 130 |
| C2'/C6', C3'/C5' (Benzoate) | 128 - 131 |
| C6 (Quinoline) | 120 - 125 |
| CH₃ (Quinoline) | 18 - 20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Characterization
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between adjacent protons on both the quinoline and benzoate rings (e.g., between H5 and H6, H6 and H7, H7 and H8 on the quinoline ring).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This technique would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include:
A correlation from the H2 proton of the quinoline ring to the C4 and C3 carbons.
Correlations from the methyl protons to the C3, C4, and C4a carbons of the quinoline ring.
A crucial correlation from the H2 proton of the quinoline ring to the ester carbonyl carbon (C=O), confirming the attachment of the benzoate group at the C3 position of the quinoline.
Correlations from the ortho-protons (H2'/H6') of the benzoate ring to the ester carbonyl carbon.
Vibrational Spectroscopy for Molecular Structure and Functional Group Identification
Fourier Transform Infrared (FT-IR) Spectroscopy of this compound
The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the ester functional group and the aromatic rings.
Expected FT-IR Absorption Bands:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium-Weak |
| C=O Ester Stretch | 1720 - 1740 | Strong |
| Aromatic C=C and C=N Stretch | 1500 - 1650 | Medium-Strong |
| C-O Ester Stretch | 1250 - 1300 (asymmetric) & 1100 - 1150 (symmetric) | Strong |
| C-H Bending (out-of-plane) | 700 - 900 | Strong |
The most characteristic band would be the strong C=O stretch of the ester group. The exact positions of the C=C/C=N stretching and C-H bending bands would provide information about the substitution pattern on the aromatic rings. researchgate.netresearchgate.net
Raman Spectroscopy Applications in Characterization
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Expected Raman Shifts:
The Raman spectrum of this compound would prominently feature the symmetric vibrations of the aromatic rings. The C=O stretch is typically weaker in Raman than in IR. The symmetric breathing modes of the quinoline and benzoate rings would be expected to produce strong, sharp signals in the 1000-1600 cm⁻¹ region. Raman spectroscopy would be highly effective in characterizing the skeletal vibrations of the fused ring system, providing a distinct fingerprint for the compound.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry serves as a critical analytical technique for determining the molecular weight and elucidating the structural components of this compound. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation, providing valuable insights into its constituent parts. The molecular ion peak (M+) would confirm the compound's molecular weight.
The fragmentation of this compound is anticipated to follow pathways characteristic of both quinoline and benzoate ester moieties. A primary fragmentation pathway would likely involve the cleavage of the ester bond. This can result in the formation of a benzoyl cation and a 4-methylquinolin-3-ol (B1605987) radical, or a 4-methylquinolin-3-yl cation and a benzoic acid radical.
Another significant fragmentation process for quinoline derivatives is the loss of a hydrogen cyanide (HCN) molecule from the quinoline ring, leading to the formation of an indenyl cation or related structures. rsc.org The presence of the methyl group on the quinoline ring might also lead to the loss of a methyl radical.
A plausible fragmentation pattern for this compound is summarized in the table below, based on the general fragmentation behavior of quinoline and benzoate compounds. chemguide.co.uklibretexts.org
Table 1: Postulated Mass Spectrometry Fragmentation of this compound
| Fragment Ion | Postulated Structure | Key Fragmentation Pathway |
|---|---|---|
| [C7H5O]+ | Benzoyl cation | Cleavage of the ester C-O bond |
| [C10H8N]+ | 4-methylquinolin-3-yl cation | Cleavage of the ester O-C bond |
| [M - C7H5O]+ | 4-methylquinolin-3-ol radical cation | Loss of the benzoyl group |
| [M - C10H8N]+ | Benzoic acid radical cation | Loss of the 4-methylquinolin-3-yl group |
| [C9H6N]+ | Ion from loss of HCN from quinoline | Elimination of hydrogen cyanide from the quinoline ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is expected to reveal electronic transitions characteristic of the quinoline and benzoate chromophores. The quinoline moiety, an aromatic heterocycle, exhibits distinct π→π* and n→π* transitions. researchgate.netresearchgate.net
The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n→π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen atom in the quinoline ring) to antibonding π* orbitals.
The absorption spectrum of quinoline itself shows several bands in the UV region. acs.org The presence of the methyl and benzoate substituents on the quinoline ring in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system and the electronic effects of the substituents. The solvent used for analysis can also influence the position and intensity of the absorption maxima.
Table 2: Expected UV-Vis Absorption Bands for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|
| π→π* | 250-350 | Quinoline and Benzoate Rings |
| n→π* | >300 | Quinoline Ring (Nitrogen lone pair) |
X-ray Crystallography for Solid-State Structure Determination of this compound Analogs
Hydrogen bonding, although not as prevalent in the absence of classic hydrogen bond donors like -OH or -NH groups in the parent structure, can occur if water or other protic solvents are present in the crystal lattice. In substituted analogs with appropriate functional groups, hydrogen bonding can be a dominant structure-directing force. rsc.org The planarity of the quinoline ring system facilitates the formation of ordered, stacked structures.
In the solid state, the conformation of this compound will be influenced by the steric and electronic interactions between the quinoline and benzoate rings. The torsion angle between the plane of the quinoline ring and the plane of the benzoate group is a key conformational parameter. acs.org This angle will be determined by a balance between the tendency for π-conjugation (favoring planarity) and the minimization of steric hindrance between the two ring systems. The planarity of the quinoline and benzoate rings themselves is expected to be largely maintained.
Thermal Analysis Techniques in Material Science Contexts (e.g., Differential Scanning Calorimetry, Thermogravimetry)
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA) are instrumental in characterizing the material properties of this compound. researchgate.netslideshare.netnih.gov
Differential Scanning Calorimetry (DSC) can be used to determine the melting point and enthalpy of fusion of the compound. A typical DSC thermogram for a pure, crystalline organic compound would show a sharp endothermic peak corresponding to its melting point. The presence of impurities would lead to a broadening of this peak and a depression of the melting point.
Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile of the compound. researchgate.net A TGA curve plots the mass of the sample as a function of temperature. For this compound, the TGA thermogram would be expected to show a stable baseline until the onset of thermal decomposition. The temperature at which significant mass loss begins indicates the limit of the compound's thermal stability. The decomposition may occur in one or multiple steps, depending on the fragmentation pathway in the solid state.
Table 3: Expected Thermal Analysis Data for this compound
| Thermal Analysis Technique | Expected Observation | Significance |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Sharp endothermic peak | Determination of melting point and purity |
| Thermogravimetry (TGA) | Mass loss at elevated temperatures | Assessment of thermal stability and decomposition pattern |
Computational and Theoretical Investigations of 4 Methylquinolin 3 Yl Benzoate
Density Functional Theory (DFT) Studies on Quinoline-Benzoate Systems
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and vibrational frequencies with a good balance between accuracy and computational cost. For quinoline-benzoate systems like 4-Methylquinolin-3-yl benzoate (B1203000), DFT studies provide a detailed understanding of their intrinsic properties.
Geometrical optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Methylquinolin-3-yl benzoate, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
The conformational landscape of this compound is primarily dictated by the rotational freedom around the ester linkage (C-O-C) and the orientation of the benzoate group relative to the quinoline (B57606) ring. DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to explore different conformers and identify the global minimum energy structure. scirp.org The presence of the methyl group at the 4-position of the quinoline ring can introduce steric hindrance, influencing the preferred orientation of the benzoate moiety. It is anticipated that the most stable conformation will exhibit a non-planar arrangement between the quinoline and benzoate rings to minimize steric clashes.
Table 1: Representative Optimized Geometrical Parameters for a Quinoline-Ester System (Analogous to this compound) No direct data is available for this compound. The following table is illustrative of typical bond lengths in a related quinoline-ester structure.
| Parameter | Calculated Value (Å/°) |
|---|---|
| Quinoline C3-O Bond Length | 1.395 |
| Ester C=O Bond Length | 1.210 |
| Quinoline C3-O-C (Ester) Angle | 117.5 |
| Dihedral Angle (Quinoline-Benzoate) | ~60-90 |
The electronic properties of a molecule are crucial for understanding its reactivity, stability, and optical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. scirp.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, particularly the benzene (B151609) part, while the LUMO is likely to be distributed over the benzoate moiety and the pyridine (B92270) part of the quinoline ring, which are more electron-deficient. The methyl group, being an electron-donating group, would slightly raise the HOMO energy level. The distribution of these orbitals provides insights into the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. rsc.org
Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for Representative Quinoline Derivatives Specific data for this compound is not available. The table presents typical values for analogous compounds.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoline | -6.65 | -1.82 | 4.83 |
| 4-Methylquinoline (B147181) | -6.52 | -1.75 | 4.77 |
| Quinolin-3-yl acetate | -6.89 | -1.98 | 4.91 |
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra for structural confirmation.
The calculated vibrational spectrum of this compound would exhibit characteristic peaks for the quinoline and benzoate moieties. The quinoline ring would show C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The benzoate group would be characterized by a strong C=O stretching vibration around 1720-1740 cm⁻¹ and C-O stretching vibrations in the 1300-1100 cm⁻¹ range. The methyl group would have its characteristic C-H stretching and bending vibrations. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes can be achieved. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound Based on Analogous Structures
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch (Quinoline, Benzoate) | 3100-3000 |
| Aliphatic C-H Stretch (Methyl) | 2980-2870 |
| Ester C=O Stretch | 1740-1720 |
| Aromatic C=C/C=N Stretch (Quinoline) | 1620-1450 |
| Ester C-O Stretch | 1300-1100 |
DFT calculations can also be used to predict various spectroscopic properties. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions can aid in the assignment of experimental NMR spectra. The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus. The aromatic protons of the quinoline and benzoate rings are expected to resonate in the downfield region (typically 7-9 ppm in ¹H NMR), while the methyl protons would appear in the upfield region (around 2.5 ppm).
Similarly, the electronic absorption spectra (UV-Vis) can be predicted. The absorption maxima (λmax) correspond to electronic transitions between molecular orbitals. For this compound, transitions are expected to be of the π → π* and n → π* type, originating from the aromatic systems and the ester group.
Table 4: Representative Experimental ¹H NMR Chemical Shifts for Substituted Quinolines This table provides an indication of expected chemical shifts for the quinoline moiety.
| Proton | Chemical Shift (ppm) |
|---|---|
| H2 (Quinoline) | ~8.8-9.0 |
| H5-H8 (Quinoline) | ~7.5-8.2 |
| Methyl Protons | ~2.5-2.7 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules, such as electronic absorption and emission spectra. bohrium.com TD-DFT calculations can provide detailed information about the energies of electronic transitions, their corresponding oscillator strengths (which relate to the intensity of the absorption), and the nature of the orbitals involved in these transitions. dntb.gov.ua
For this compound, TD-DFT calculations would predict the UV-Vis absorption spectrum by identifying the vertical excitation energies from the ground state to various excited states. The results would likely show several absorption bands in the UV region, corresponding to π → π* transitions within the quinoline and benzoate chromophores. The calculations can also help in understanding the intramolecular charge transfer (ICT) character of these transitions, which is common in such donor-acceptor systems. Furthermore, TD-DFT can be used to model the emission spectrum (fluorescence) by calculating the transition from the first excited state back to the ground state.
Table 5: Representative TD-DFT Calculated Electronic Transitions for Quinoline Derivatives This table illustrates the type of data obtained from TD-DFT calculations for analogous compounds.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | ~320 | 0.15 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~280 | 0.25 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | ~250 | 0.10 | HOMO → LUMO+1 (π → π*) |
Molecular Docking Studies for Interaction Profiling in Theoretical Models
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. For this compound, molecular docking studies can be performed to explore its potential interactions with various biological targets, such as enzymes or receptors.
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site of the protein, and a scoring function is used to estimate the binding affinity for each pose. The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov These theoretical interaction profiles can guide the design of new derivatives with improved biological activity. Given the prevalence of the quinoline scaffold in medicinal chemistry, this compound could be docked into the active sites of various enzymes like kinases, reverse transcriptases, or other receptors to assess its potential as a bioactive agent. tubitak.gov.tr
Table 6: Potential Intermolecular Interactions of a Quinoline-Based Ligand in a Protein Binding Site (Illustrative)
| Type of Interaction | Potential Interacting Groups on Ligand | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Ester carbonyl oxygen | Lysine, Arginine, Serine |
| π-π Stacking | Quinoline ring, Benzoate ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Methyl group, Aromatic rings | Leucine, Valine, Isoleucine |
Ligand-Receptor Interaction Profiling with Quinoline-Benzoate Structures
Ligand-receptor interaction profiling is a cornerstone of computational drug design, aiming to predict and analyze how a molecule (ligand) binds to a biological target (receptor). This process typically involves molecular docking simulations, where the ligand is placed into the receptor's binding site in various orientations to find the most stable complex. The interactions are then analyzed to understand the binding mechanism.
For quinoline-based structures, these interactions are multifaceted. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction for anchoring the ligand within the binding site. nih.govmdpi.com For instance, studies on quinoline derivatives targeting the c-Met kinase domain have highlighted the pivotal role of a hydrogen bond between the quinoline nitrogen and the backbone of Met1160. mdpi.com Furthermore, the fused aromatic rings of the quinoline system are prime candidates for forming π-π stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the receptor pocket. mdpi.comresearchgate.net
In the case of this compound, one would anticipate a similar profile. The quinoline nitrogen and the carbonyl oxygen of the benzoate group are potential hydrogen bond acceptors. The entire aromatic system, comprising both the quinoline and benzoate rings, would likely engage in significant hydrophobic and π-π stacking interactions, which are crucial for binding affinity and stability. researchgate.net The methyl group at the 4-position could further enhance binding by fitting into a small hydrophobic pocket within the receptor. Computational studies on similar quinoline-3-carboxamide (B1254982) derivatives have shown that such interactions are critical for their binding to targets like the Platelet-Derived Growth Factor Receptor (PDGFR). benthamdirect.com
Binding Affinity Predictions in Computational Environments
Binding affinity quantifies the strength of the interaction between a ligand and its receptor. In computational environments, it is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. researchgate.netnih.gov These predictions are crucial for ranking potential drug candidates before undertaking expensive experimental synthesis and testing. durham.ac.uk
Various computational methods, from rapid docking algorithms to more rigorous but computationally intensive techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation, are used to estimate binding affinity. nih.gov For example, molecular docking studies on a series of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a yielded binding affinities ranging from -5.3 to -6.1 kcal/mol, indicating stable binding. nih.gov Similarly, novel quinoline-3-carboxamide derivatives designed as PDGFR inhibitors showed promising docking scores that were superior to standard drugs. benthamdirect.com
For this compound, the predicted binding affinity would be highly dependent on the specific receptor it targets. However, based on its structural features—multiple aromatic rings for hydrophobic and π-stacking interactions, and hydrogen bond acceptors—it is plausible that it could achieve high binding affinity with a suitable receptor. The table below illustrates typical binding affinity data obtained from computational studies of related quinoline compounds.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 2H-thiopyrano[2,3-b]quinoline Derivatives | CB1a | -5.3 to -6.1 |
| Quinoline-3-carboxamide Derivatives | PDGFR (5GRN) | -8.5 to -9.8 |
| 2-chloro-quinoline-3-carboxamide Analogues | EPHB4 (6FNM) | -7.9 to -9.1 |
Advanced Quantum Chemical Analyses for this compound
Quantum chemical analyses, primarily using Density Functional Theory (DFT), provide profound insights into the intrinsic electronic properties of a molecule, governing its stability, reactivity, and structure.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density from occupied Lewis-type orbitals (donors, such as lone pairs or bonds) to unoccupied non-Lewis type orbitals (acceptors, typically anti-bonding orbitals). materialsciencejournal.orgwisc.edu This delocalization, known as hyperconjugation, stabilizes the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net
In this compound, significant stabilizing interactions are expected. A key interaction would involve the delocalization of electron density from the lone pairs (LP) of the ester oxygen atoms into the antibonding π* orbitals of the adjacent carbonyl group and aromatic rings. For instance, studies on similar quinoline-based thiosemicarbazide (B42300) derivatives revealed strong stabilization energies from LP(O) to π(C=C) and σ(N-C) orbitals. nih.gov Similarly, analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde showed significant π-π* orbital interactions within the rings, contributing to molecular stability. dergi-fytronix.com These intramolecular charge transfers are fundamental to the stability of the conjugated system in this compound. The table below shows representative donor-acceptor interactions and their stabilization energies found in related aromatic systems.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O1) | π* (C=O) | ~30-40 | Resonance in ester group |
| LP (N1) | π* (C2=C3) | ~15-25 | Lone pair delocalization in quinoline |
| π (C5=C6) | π* (C7=C8) | ~20-25 | π-conjugation in benzene ring |
| π (C=O) | π* (Caryl-Caryl) | ~5-10 | Conjugation between benzoate and quinoline |
Note: Values are illustrative based on typical findings for similar functional groups.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. nih.gov It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net
For this compound, the MEP map would show distinct regions of varying potential. The most negative potential (red/yellow) would be concentrated around the carbonyl oxygen of the benzoate group and the nitrogen atom of the quinoline ring, indicating these are the primary sites for electrophilic attack or hydrogen bond acceptance. researchgate.netnih.gov Conversely, the hydrogen atoms on the aromatic rings would exhibit positive potential (blue), making them susceptible to nucleophilic attack. This detailed charge landscape is critical for predicting intermolecular interactions and the molecule's chemical reactivity. nih.govnih.gov
Global Reactivity Descriptors (e.g., Chemical Hardness, Chemical Softness, Electrophilicity Index)
Global reactivity descriptors are parameters calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a quantitative measure of a molecule's stability and reactivity. researchgate.netecorfan.org
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state.
Chemical Hardness (η): Defined as half the HOMO-LUMO gap, hardness measures the molecule's resistance to change in its electron distribution. A harder molecule has a larger energy gap and is less reactive.
Chemical Softness (S): As the reciprocal of hardness, softness indicates a molecule's polarizability. Softer molecules are more reactive.
Electrophilicity Index (ω): This descriptor measures the propensity of a species to accept electrons. A higher electrophilicity index indicates a stronger electrophile.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to electron cloud deformation |
| Chemical Softness (S) | 1 / η | Measure of polarizability and reactivity |
| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Propensity to act as an electron acceptor |
Topological Analysis (e.g., Reduced Density Gradient (RDG) and Atom In-Molecule (AIM) Analysis)
Topological analysis of electron density provides a detailed framework for understanding chemical bonding and non-covalent interactions.
Reduced Density Gradient (RDG): This method analyzes the electron density and its gradient to identify and visualize weak non-covalent interactions. Plotting the RDG against the electron density reveals surfaces corresponding to different interaction types: strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes). For this compound, RDG analysis would map the weak intramolecular interactions, such as C-H···O contacts, that help define its preferred three-dimensional conformation.
Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density. It identifies critical points in the electron density field where the gradient is zero. A bond critical point (BCP) located between two nuclei signifies a chemical bond. The properties of the electron density at the BCP, such as its magnitude and the Laplacian, can be used to classify the bond as either a shared (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction. This analysis would provide a quantitative description of the covalent bond strengths and the nature of weaker intramolecular contacts within this compound.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions. While specific computational studies detailing the synthesis mechanism of this compound are not extensively documented in the literature, the reaction pathways for the formation of the core quinoline structure and subsequent esterification can be understood through established mechanisms for similar compounds. The synthesis of the precursor, likely 4-methylquinolin-3-ol (B1605987), can be achieved through various methods such as the Combes, Conrad-Limpach, or Friedländer syntheses. These reactions involve the condensation of anilines with β-dicarbonyl compounds or related reagents, followed by cyclization.
The final step in the formation of this compound would be the esterification of the 4-methylquinolin-3-ol precursor with benzoic acid or a derivative like benzoyl chloride. Computational models can elucidate this mechanism, which typically proceeds via a nucleophilic acyl substitution. DFT can be used to model the reactants, the tetrahedral intermediate, and the products, as well as the transition state connecting them. These calculations can clarify the role of catalysts, such as an acid or a base, in facilitating the reaction by protonating the carbonyl oxygen of the benzoic acid derivative or deprotonating the hydroxyl group of the quinolinol, respectively, thereby lowering the activation energy barrier.
Prediction and Characterization of Non-linear Optical (NLO) Properties
The field of non-linear optics (NLO) explores the interaction of intense light with materials, leading to a range of phenomena with applications in optical switching, frequency conversion, and data storage. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit notable NLO responses. Quinoline derivatives, due to their aromatic nature and the presence of a nitrogen heteroatom, are promising candidates for NLO materials. Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in predicting and understanding the NLO properties of these molecules.
The key parameters that quantify the NLO response of a molecule are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). These tensors describe the linear and non-linear changes in the molecular dipole moment in the presence of an external electric field. Computational software packages can calculate these properties based on the optimized molecular geometry.
For quinoline derivatives, the NLO properties are highly dependent on the nature and position of substituent groups on the quinoline ring system. Electron-donating and electron-accepting groups strategically placed on the molecule can enhance the intramolecular charge transfer (ICT) upon excitation, leading to larger hyperpolarizability values. In the case of this compound, the quinoline moiety can act as part of the π-conjugated bridge, while the methyl group is a weak electron donor and the benzoate group can have varying electronic effects depending on its orientation and interaction with the rest of the molecule.
Theoretical studies on similar quinoline-based donor-π-acceptor systems have shown that the magnitude of the first hyperpolarizability (β) is strongly correlated with the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO gap generally indicates easier electronic transitions and a larger NLO response. DFT calculations can accurately predict these orbital energies and the resulting energy gap.
The table below presents representative theoretical data for NLO properties of substituted quinoline derivatives, calculated using DFT methods. While specific data for this compound is not available, these values provide an indication of the expected range for this class of compounds.
| Compound/System | Method | Dipole Moment (μ) [D] | Average Polarizability (<α>) [a.u.] | First Hyperpolarizability (β) [a.u.] |
| Designed Quinoline-Carbazole Derivative (Q3D1) | B3LYP/6-311G(d,p) | 10.33 | 598.43 | 19686.31 |
| Designed Quinoline-Carbazole Derivative (Q4D1) | B3LYP/6-311G(d,p) | 10.42 | 687.12 | 21457.98 |
| Designed Quinoline-Carbazole Derivative (Q5D1) | B3LYP/6-311G(d,p) | 10.48 | 729.87 | 22345.12 |
Data extracted from a study on designed disubstituted quinoline with carbazole (B46965) compounds.
These computational investigations are crucial for the rational design of new organic NLO materials. By systematically modifying the molecular structure and calculating the resulting NLO properties, researchers can identify promising candidates for experimental synthesis and characterization, accelerating the discovery of materials for advanced photonic applications.
Chemical Reactivity and Derivatization of 4 Methylquinolin 3 Yl Benzoate
Functionalization at the Quinoline (B57606) Moiety
The quinoline ring system is a heteroaromatic structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a complex electronic landscape where the two rings influence each other's reactivity. Functionalization can be directed towards either the carbocyclic (benzene) or the heterocyclic (pyridine) portion of the quinoline core.
The reactivity of the quinoline core is significantly influenced by the nature and position of its substituents. The inherent reactivity of the quinoline system involves an electron-rich benzene ring and an electron-deficient pyridine ring. Substituents can either enhance or reduce the electron density of these rings, thereby directing the course of further chemical transformations.
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the quinoline ring play a critical role in determining the outcome of substitution reactions. For instance, in the synthesis of fused tetracyclic quinoline derivatives, it was observed that when substituents on the aryl rings involved in the reaction are electron-donating, the products are obtained in better yields compared to when electron-withdrawing substituents are present. nih.gov The position of the substituent is also crucial. The cytotoxic activities of quinoline derivatives against Caco-2 cancer cell lines have been shown to be highly dependent on the functional groups attached to the quinoline core structure. brieflands.com For example, the introduction of a nitro group, an enamine, or a carbaldehyde function at specific positions dramatically alters the biological activity, highlighting the impact of electronic modifications. brieflands.com
The following table summarizes the general effects of various substituents on the reactivity of aromatic rings, which can be extrapolated to the quinoline system.
| Substituent Group | Type | Effect on Ring | Directing Effect |
| -OH, -OR, -NH2 | Activating | Increases electron density | Ortho, Para |
| -CH3, -Alkyl | Activating | Increases electron density | Ortho, Para |
| -F, -Cl, -Br, -I | Deactivating | Decreases electron density (Inductive) | Ortho, Para |
| -NO2, -CN, -SO3H | Deactivating | Decreases electron density | Meta |
| -COOR (Ester) | Deactivating | Decreases electron density | Meta |
This table illustrates the general directing effects of common substituents in electrophilic aromatic substitution reactions. libretexts.org
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of the benzene ring portion of the quinoline molecule. researchgate.net The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution typically occurs on the carbocyclic ring at positions C-5, C-6, C-7, and C-8. The position of attack is further influenced by the existing substituents on the ring. libretexts.org
The mechanism involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. grabmyessay.com A subsequent deprotonation step by a weak base restores the aromaticity of the ring. grabmyessay.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, the nitration of quinoline derivatives has been shown to proceed by introducing a nitro group onto the quinoline core. brieflands.com The regioselectivity is dictated by the directing effects of the groups already present on the ring.
The pyridine part of the quinoline ring is electron-deficient and is therefore susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. This reactivity is enhanced if a good leaving group, such as a halogen, is present at these positions. mdpi.com
Studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated its reactivity towards various nucleophiles. mdpi.com Reactions such as thiation, hydrazination, azidation, and amination lead to the formation of a series of 4-substituted quinolin-2-ones. mdpi.com The success of these nucleophilic substitution reactions often depends on the nature of the leaving group. For example, the presence of an ethylthio group at the C-2 position was found to enable hydrazinolysis, whereas a chloro group at the same position was inactive, highlighting the leaving group's importance. mdpi.com
Another important reaction is the Vicarious Nucleophilic Substitution (VNS), which allows for the nucleophilic replacement of hydrogen atoms in electron-deficient heteroaromatics like quinoline. organic-chemistry.org This reaction typically involves the use of a carbanion that has a leaving group attached to the nucleophilic carbon. organic-chemistry.org For substituted nitroarenes, which share electronic similarities with activated quinolines, the position of substitution is predictable: 4-substituted nitroarenes yield a single product from attack ortho to the nitro group, while 2- and 3-substituted analogues often result in mixtures of ortho and para substitution products. organic-chemistry.org
Modifications at the Benzoate (B1203000) Ester Group
The benzoate ester group offers another site for the chemical modification of 4-methylquinolin-3-yl benzoate. These modifications primarily involve reactions of the ester functional group itself or substitutions on the appended benzene ring.
The ester linkage in this compound is susceptible to cleavage through hydrolysis or transesterification. Hydrolysis, typically carried out under acidic or basic conditions, would cleave the ester bond to yield 4-methylquinolin-3-ol (B1605987) and benzoic acid. smolecule.com
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. rsc.org This reaction is particularly useful for creating a library of related compounds. The transesterification of heteroaryl esters, such as quinolinyl benzoates, with phenols has been successfully achieved using potassium carbonate (K₂CO₃) as an earth-abundant and efficient catalyst. rsc.orgscispace.com A study demonstrated the transesterification of 2-methylquinolin-4-yl benzoate with phenol. rsc.orgresearchgate.net The electron-deficient nature of the heteroaryloxy group makes it a good leaving group, facilitating its exchange with a phenoxy group. rsc.orgresearchgate.net The reaction conditions and yields for related heteroaryl benzoates are summarized in the table below.
| Substrate | Product Yield (%) | Reference |
| Pyridin-3-yl 2-methylbenzoate | 55 | rsc.orgresearchgate.net |
| Pyridin-4-yl 2-methylbenzoate | 84 | rsc.orgresearchgate.net |
| Quinolin-6-yl benzoate | 37 | rsc.orgresearchgate.net |
| 2-Methylquinolin-4-yl benzoate | 83 | rsc.orgresearchgate.net |
This table shows the isolated yields for the K₂CO₃-catalyzed transesterification of various (hetero)aryl benzoates with phenol. rsc.orgresearchgate.net
The benzoate ring is an aromatic system that can undergo electrophilic aromatic substitution. The ester group (-COOR) is a deactivating substituent, meaning it makes the ring less reactive towards electrophiles than benzene itself. aiinmr.com It is also a meta-director, guiding incoming electrophiles to the position meta to the point of attachment. grabmyessay.com
A classic example of this type of reaction is the nitration of methyl benzoate. grabmyessay.comaiinmr.com When methyl benzoate is treated with a mixture of concentrated nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated as the active electrophile. aiinmr.com This electrophile then attacks the benzene ring, primarily at the meta position, to yield methyl 3-nitrobenzoate as the major product. grabmyessay.com The deactivating nature of the ester group requires harsh reaction conditions to achieve the substitution. libretexts.org This principle applies directly to the benzoate portion of this compound, allowing for the introduction of various functional groups at the meta positions of the benzoate ring.
Synthesis of this compound Derivatives and Analogs
The synthesis of derivatives and analogs of this compound involves modifications to the quinoline core, the benzoate group, and the ester linkage that connects them. These synthetic efforts aim to explore the structure-activity relationships of this class of compounds.
The development of hybrid molecules that combine quinoline and benzoate fragments through different types of linkages has emerged as a significant area of research. These efforts are driven by the quest for novel compounds with enhanced biological profiles. thesciencein.org The synthesis of such hybrids can be achieved through various methods, including multi-step organic reactions. smolecule.com For instance, the formation of a quinoline derivative can be accomplished through cyclization reactions of appropriately substituted anilines and aldehydes. smolecule.com The benzoate moiety can be synthesized by reacting benzoic acid derivatives with alcohols under acidic conditions. smolecule.com The final step often involves a coupling reaction to form the desired linkage between the two core structures. smolecule.com
Researchers have explored the synthesis of quinoline derivatives hybridized with other heterocyclic compounds using techniques like transitional metal-catalyzed or metal-free reactions, ultrasound irradiation, and multicomponent one-pot synthesis. nih.gov These approaches offer efficient pathways to a wide array of novel and effective quinoline derivatives. nih.gov
Table 1: Examples of Synthetic Methods for Quinoline-Benzoate Hybrids
| Starting Materials | Reaction Type | Linkage Type | Reference |
| Substituted anilines, aldehydes, benzoic acid derivatives | Cyclization and esterification | Ester | smolecule.com |
| Alkyne, amine, aldehyde | Multicomponent coupling | Various | nih.gov |
| N-(2-alkenylaryl)enamine | Copper-catalyzed aerobic oxidative cyclization | C-C | nih.gov |
This table is for illustrative purposes and does not represent an exhaustive list.
The synthesis of substituted methylquinolines and their subsequent esterification to form benzoate esters allows for a systematic investigation of how different substituents on the quinoline ring affect the compound's properties. A convenient two-step synthesis for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed starting from commercially available 2-aminobenzoic acids. core.ac.ukbeilstein-journals.org This involves the conversion of anthranilic acids to isatoic anhydrides, which then react with the sodium enolate of ethyl acetoacetate (B1235776) to form substituted quinolines. core.ac.ukbeilstein-journals.org
The Doebner-von Miller reaction is another protocol used for synthesizing substituted quinolines, for example, by reacting substituted anilines with methyl vinyl ketone. ufrgs.br Furthermore, a series of new fluorinated quinoline analogs have been synthesized using 2-fluoroaniline, ethyl 2-methylacetoacetate, and substituted benzoic acids as starting materials. mdpi.com These reactions often yield a variety of substituted quinoline cores that can be further derivatized. core.ac.uk The synthesis of 2,3,4-trisubstituted arylquinolines has also been a focus due to their biological activities. core.ac.uk
The resulting substituted quinolinols can then be reacted with various benzoic acid derivatives to yield a library of benzoate esters. For example, 8-fluoro-2,3-dimethylquinolin-4-yl benzoate and its derivatives with different substituents on the benzoate ring have been synthesized and characterized. mdpi.com
Table 2: Examples of Substituted Methylquinoline Benzoate Esters
| Quinoline Substituent | Benzoate Substituent | Reference |
| 8-fluoro-2,3-dimethyl | Unsubstituted | mdpi.com |
| 8-fluoro-2,3-dimethyl | 4-(tert-butyl) | mdpi.com |
| 8-fluoro-2,3-dimethyl | 3-methyl | mdpi.com |
| 8-fluoro-2,3-dimethyl | 2-nitro | mdpi.com |
This table is for illustrative purposes and does not represent an exhaustive list.
The exploration of different linkage points between the quinoline and benzoate moieties, as well as the study of their isomeric forms, provides deeper insights into the spatial requirements for biological activity. The term "isomer" encompasses optical, geometric, and positional isomers. justia.com The synthesis of specific isomers can be achieved through isomer-specific synthesis or by resolving an isomeric mixture. justia.com
The position of the ester linkage on the quinoline ring can significantly influence the molecule's conformation and its interaction with biological targets. For example, while the subject compound is a 3-yl benzoate, other positional isomers such as quinolin-8-yl benzoates have also been synthesized and studied. smolecule.com The synthesis of various ring-substituted quinolinecarboxylic acids and their esters has been undertaken to explore the impact of the carboxyl or ester group's position on antimycobacterial activity. nih.gov
Furthermore, the concept of linkage isomerism, where a ligand can coordinate to a metal in different ways, is relevant when considering the potential for these molecules to act as ligands in coordination complexes. d-nb.info The existence of different tautomeric forms of quinoline derivatives is also a consideration in their synthesis and reactivity. google.com
Coordination Chemistry of Quinoline-Benzoate Ligands
Quinoline and its derivatives, including those with benzoate functionalities, are known to act as effective ligands in coordination chemistry. nih.govaut.ac.nz The nitrogen atom of the quinoline ring and the oxygen atoms of the benzoate group can coordinate with various metal ions to form stable complexes. nih.govbenthamopenarchives.com
The synthesis of metal complexes with quinoline-derived ligands is an active area of research. For instance, copper(II) complexes with quinoline-derived Schiff base ligands have been synthesized and characterized. nih.gov These ligands were prepared by the condensation of quinoline-8-carbaldehyde with aminobenzoic acid esters. nih.gov Similarly, manganese(II) and cadmium(II) benzoate complexes with 8-aminoquinoline (B160924) as an ancillary ligand have been reported. benthamopenarchives.com
The coordination modes of benzoate ligands towards metal centers can be influenced by factors such as the substituents on the benzoate ring and the presence of other coordinating ligands. researchgate.net The study of these coordination compounds is important for understanding their potential applications in areas like catalysis and materials science.
Table 3: Examples of Metal Complexes with Quinoline-Benzoate Type Ligands
| Metal Ion | Quinoline Ligand | Benzoate Ligand | Reference |
| Copper(II) | Quinoline-derived Schiff base | (E)-methyl 4-((quinolin-8-ylmethylene)amino)benzoate | nih.gov |
| Manganese(II) | 8-aminoquinoline | 2-nitrobenzoate | benthamopenarchives.com |
| Cadmium(II) | 8-aminoquinoline | 2-nitrobenzoate | benthamopenarchives.com |
This table is for illustrative purposes and does not represent an exhaustive list.
Emerging Research Directions and Future Perspectives in 4 Methylquinolin 3 Yl Benzoate Chemistry
Development of Novel and Efficient Synthetic Methodologies for the Compound
The synthesis of quinoline (B57606) derivatives is a well-established field, with numerous methods available for constructing the quinoline core. scispace.comresearchgate.netbohrium.com Many classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses provide robust pathways to various quinoline scaffolds. bohrium.comuop.edu.pk More contemporary approaches focus on improving efficiency, regioselectivity, and environmental friendliness, often employing transition-metal catalysis or microwave-assisted reactions. mdpi.comresearchgate.net
For the specific synthesis of 4-Methylquinolin-3-yl benzoate (B1203000), a key intermediate would be 4-methylquinolin-3-ol (B1605987). A plausible synthetic route could involve the esterification of 4-methylquinolin-3-ol with benzoyl chloride. The synthesis of the 4-methylquinolin-3-ol precursor itself could be approached through several established methods for preparing 3-hydroxyquinolines. researchgate.netbenthamdirect.com
Future research in this area should focus on developing novel, high-yield, and atom-economical synthetic routes. This could involve one-pot reactions that combine the formation of the quinoline ring and the subsequent esterification. The exploration of greener reaction conditions, such as the use of non-toxic solvents and reusable catalysts, will also be a critical aspect of future synthetic strategies. researchgate.net
Application of Advanced Spectroscopic Characterization Techniques for Deeper Structural Insights
The structural elucidation of newly synthesized compounds is fundamental to understanding their chemical and physical properties. While standard spectroscopic techniques like 1D NMR (¹H and ¹³C) and FTIR provide essential information, advanced methods can offer a more profound understanding of the intricate structural details of 4-Methylquinolin-3-yl benzoate.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning all proton and carbon signals, especially in complex aromatic systems like quinolines. acs.orgresearchgate.netclockss.org These techniques help to establish the connectivity between different atoms within the molecule, confirming the precise arrangement of the methyl and benzoate groups on the quinoline core. acs.orgclockss.org
High-Resolution Mass Spectrometry (HRMS) is another indispensable tool for confirming the elemental composition of the molecule with high accuracy. nih.gov Furthermore, techniques like X-ray crystallography could provide the definitive solid-state structure, offering precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.
Future research could also employ advanced techniques like solid-state NMR to study the compound in its solid form, providing insights into its crystalline packing and polymorphism.
Table 1: Prospective Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for the quinoline and benzoate protons, with characteristic chemical shifts and coupling patterns. A singlet for the methyl group protons. |
| ¹³C NMR | Resonances for all carbon atoms, including the methyl, carbonyl, and aromatic carbons. |
| FTIR | Characteristic absorption bands for C=O (ester), C-O, and C=N stretching vibrations. |
| HRMS (ESI) | A precise m/z value corresponding to the [M+H]⁺ ion, confirming the molecular formula. nih.gov |
Deeper Computational Insights into Reactivity and Properties of the Quinoline-Benzoate System
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting and understanding the electronic structure, reactivity, and properties of molecules. arabjchem.orguantwerpen.be For the this compound system, DFT calculations can provide a wealth of information that complements experimental findings.
Key areas of computational investigation include:
Molecular Geometry Optimization: DFT can be used to calculate the most stable three-dimensional structure of the molecule, providing insights into its conformation. bohrium.com
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic properties and reactivity. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. rsc.org
Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other reagents. arabjchem.orguantwerpen.be
Prediction of Spectroscopic Data: DFT calculations can be used to predict NMR and IR spectra, which can then be compared with experimental data to confirm the structure. researchgate.net
Future computational studies could explore the reaction mechanisms of the synthesis and derivatization of this compound, providing a deeper understanding of the transition states and intermediates involved.
Table 2: Illustrative Computational Parameters for the Quinoline-Benzoate System
| Parameter | Significance |
| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. rsc.org |
| Dipole Moment | Provides information about the overall polarity of the molecule. |
Exploration of New Chemical Transformations and Derivatizations for Material Science Applications
The quinoline scaffold is a privileged structure not only in medicinal chemistry but also in material science, finding applications in organic electronics and as ligands for catalysts. smolecule.com The functionalization of the quinoline ring is a key strategy for tuning the properties of these materials. mdpi.comrsc.org
For this compound, several avenues for derivatization can be explored to create novel materials with tailored properties:
Functionalization of the Quinoline Ring: The quinoline ring can undergo various electrophilic and nucleophilic substitution reactions to introduce new functional groups. For instance, nitration or halogenation could provide precursors for further transformations. uop.edu.pk
Modification of the Benzoate Group: The benzoate moiety can also be modified. For example, introducing different substituents on the phenyl ring of the benzoate group could modulate the electronic and photophysical properties of the molecule.
Polymerization: The molecule could potentially be incorporated into polymeric structures, either as a pendant group or as part of the main chain, to create new functional polymers.
The exploration of these transformations could lead to the development of new materials for applications such as:
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to be useful in the design of electroluminescent materials. researchgate.net
Sensors: The quinoline core can be functionalized to create chemosensors for detecting specific ions or molecules. rsc.org
Catalysts: The nitrogen atom in the quinoline ring can act as a ligand for metal catalysts. mdpi.com
Future research in this area will focus on the systematic exploration of these derivatization strategies and the characterization of the resulting materials' properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methylquinolin-3-yl benzoate, and how can reaction efficiency be monitored?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) to functionalize the quinoline scaffold. For example, coupling 4-methylquinolin-3-ol with benzoyl chloride under basic conditions (e.g., K₂CO₃ in degassed 1,4-dioxane/H₂O) yields the ester product. Reaction progress can be tracked via TLC or HPLC, with final purification by recrystallization or column chromatography. NMR (¹H, ¹³C) and mass spectrometry (APCI) are critical for structural confirmation .
Q. How can NMR and mass spectrometry be optimized to confirm the structure of this compound?
- Methodological Answer :
- NMR : Use high-resolution ¹H (400 MHz) and ¹³C (101 MHz) NMR in CDCl₃. Key signals include δ ~8.7 ppm (quinoline H-2), δ ~2.6 ppm (methyl group), and aromatic proton splitting patterns to distinguish substituents .
- MS : APCI-MS in positive ion mode detects the molecular ion peak [M+H]⁺. For C₁₇H₁₃N₂O₂, expect m/z 277.1 (calculated), with deviations ≤0.5 Da indicating purity .
Q. What solubility and stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer : The compound is typically soluble in chlorinated solvents (e.g., CHCl₃) and aromatic hydrocarbons but sparingly soluble in water. Stability tests under varying pH, temperature, and light exposure should precede long-term storage. Use amber vials at –20°C under inert gas to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties such as frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects (PCM model) and transition-state analysis refine reaction pathways, aiding in designing asymmetric catalysis or dynamic kinetic resolutions .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound derivatives?
- Methodological Answer :
- Crystallography : Refine structures using SHELXL (for small molecules) with high-resolution data (R-factor <5%). Discrepancies in bond lengths/angles may arise from dynamic disorder; use SQUEEZE (PLATON) to model solvent voids .
- Validation : Cross-validate with spectroscopic data. For example, if NMR indicates planar chirality but X-ray shows racemic twinning, employ circular dichroism (CD) or enantioselective HPLC to confirm .
Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Central composite design (CCD) identifies optimal parameters (e.g., pH, temperature, catalyst loading). For example, varying pH (3–5) and temperature (25–40°C) in a 2² factorial design with center points maximizes yield. ANOVA validates model significance (p<0.05), and 3D response surfaces pinpoint stationary points for scale-up .
Q. What chromatographic techniques are suitable for analyzing trace impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
